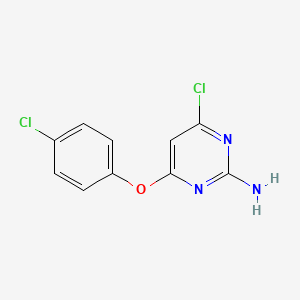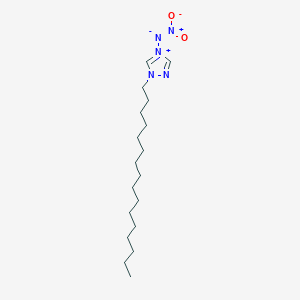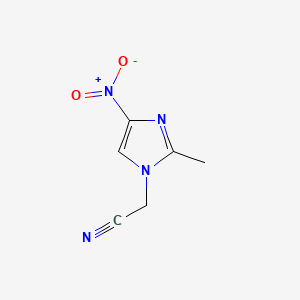
4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine involves several steps. One common synthetic route includes the following reactions:
Nitration of Aniline: Start with aniline and perform nitration using a mixture of nitric acid and sulfuric acid. This yields 2,4-dinitroaniline.
Hydrazinolysis: React 2,4-dinitroaniline with hydrazine hydrate to form 4-(2,4-dinitrophenyl)hydrazine.
Sulfonation: Introduce the methylsulfonyl group by reacting 4-(2,4-dinitrophenyl)hydrazine with methanesulfonyl chloride.
Industrial Production Methods: Industrial production methods may vary, but the above synthetic route provides a foundation for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions.
Substitution: The hydrazine moiety is susceptible to nucleophilic substitution reactions.
Reduction: Reduction of the nitro groups can yield corresponding amino derivatives.
Nitration: Nitric acid and sulfuric acid.
Hydrazinolysis: Hydrazine hydrate.
Sulfonation: Methanesulfonyl chloride.
Major Products: The major product is 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: Studied for pharmacological effects.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. its effects may involve interactions with specific molecular targets or pathways.
Vergleich Mit ähnlichen Verbindungen
While 4-(2,4-Dinitrophenyl)-2-methyl-1-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, similar compounds include other hydrazine derivatives and nitro-substituted piperazines.
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Eigenschaften
Molekularformel |
C12H16N4O6S |
|---|---|
Molekulargewicht |
344.35 g/mol |
IUPAC-Name |
4-(2,4-dinitrophenyl)-2-methyl-1-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16N4O6S/c1-9-8-13(5-6-14(9)23(2,21)22)11-4-3-10(15(17)18)7-12(11)16(19)20/h3-4,7,9H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
YWSCLABMYGIFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1S(=O)(=O)C)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11099024.png)


![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![2-[(4-methoxybenzyl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11099062.png)

![Ethyl 2-[(1-phenyl-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden)amino]acetate](/img/structure/B11099065.png)
![(4Z)-4-[(2,6-Dimethylphenyl)imino]-1-(2-hydroxyphenyl)-1,3-diazaspiro[4.4]nonane-2-thione](/img/structure/B11099080.png)
![ethyl 1-(4-bromophenyl)-4-[(4-bromophenyl)amino]-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B11099086.png)
![N'-[(E)-(3-Bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11099094.png)
![(4Z)-4-[(5-iodofuran-2-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11099100.png)
-lambda~5~-phosphane](/img/structure/B11099103.png)
![(5E)-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11099110.png)
